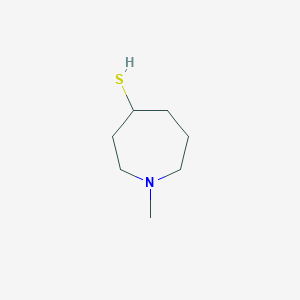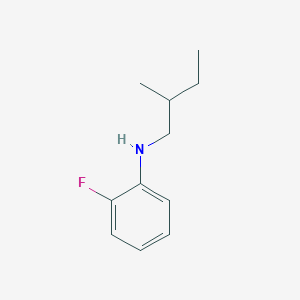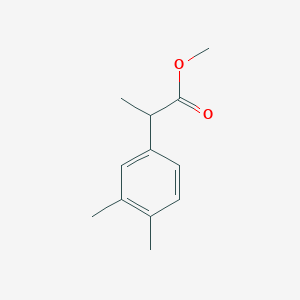![molecular formula C8H20N2O3S B13310202 N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)
N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide is a chemical compound with a unique structure that includes a sulfonamide group attached to a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide typically involves the reaction of 2-methoxyethylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of microwave irradiation has also been explored to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{3-[(2-Methoxyethyl)aminomethyl]-2-oxo-1-pyrrolidinyl}ethyl)acetamide
- N-(2-{3-[(2-Methoxyethyl)aminomethyl]-2-oxo-1-pyrrolidinyl}ethyl)acetamide alternative names
Uniqueness
N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H20N2O3S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
N-[2-(2-methoxyethylamino)ethyl]propane-1-sulfonamide |
InChI |
InChI=1S/C8H20N2O3S/c1-3-8-14(11,12)10-5-4-9-6-7-13-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
UZAMSBLPUZQHRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NCCNCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


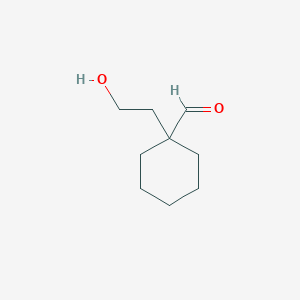
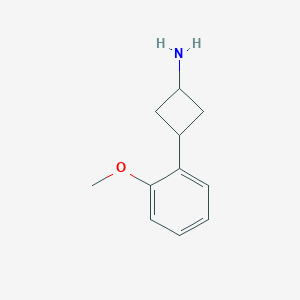




![2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13310164.png)
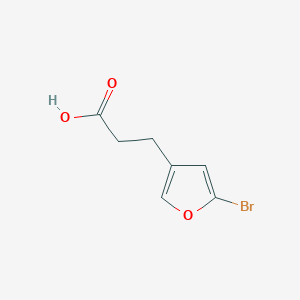
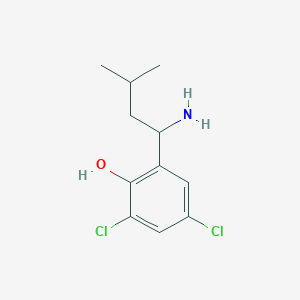
![tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13310189.png)

